2-(2,6-Dimethylpyridin-3-yl)propan-2-amine
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Overview
Description
2-(2,6-Dimethylpyridin-3-yl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with two methyl groups at the 2 and 6 positions, and an amine group attached to a propan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyridin-3-yl)propan-2-amine typically involves the reaction of 2,6-dimethylpyridine with a suitable amine precursor. One common method involves the use of reductive amination, where 2,6-dimethylpyridine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpyridin-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted amines
Scientific Research Applications
2-(2,6-Dimethylpyridin-3-yl)propan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylpyridin-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)propan-2-amine
- 2-(Pyrimidin-2-yl)propan-2-amine
- 2-(2,6-Dimethylpyridin-3-yl)ethanamine
Uniqueness
2-(2,6-Dimethylpyridin-3-yl)propan-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 6 positions can enhance its stability and reduce steric hindrance, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-(2,6-dimethylpyridin-3-yl)propan-2-amine |
InChI |
InChI=1S/C10H16N2/c1-7-5-6-9(8(2)12-7)10(3,4)11/h5-6H,11H2,1-4H3 |
InChI Key |
QBAYGVLCESTLEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(C)(C)N)C |
Origin of Product |
United States |
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